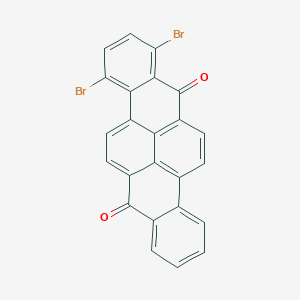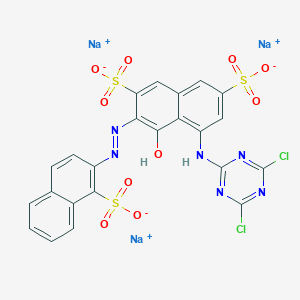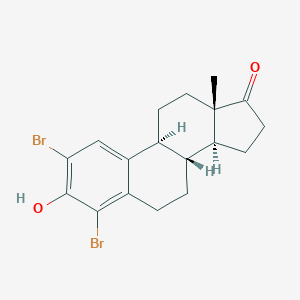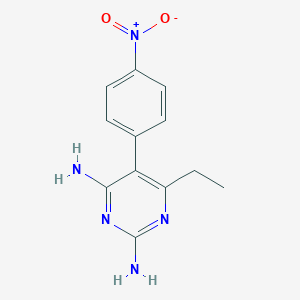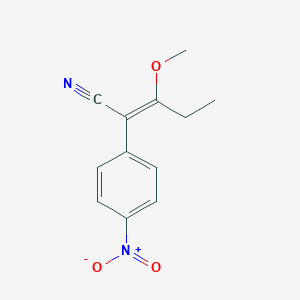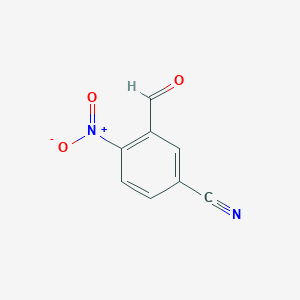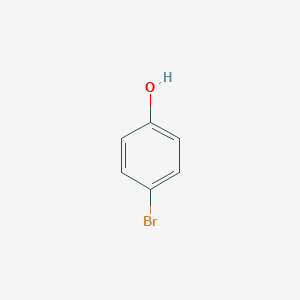![molecular formula C27H27NO2S B116630 Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] CAS No. 146862-51-3](/img/structure/B116630.png)
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific and predictable manner. In
Wirkmechanismus
The mechanism of action of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is not fully understood, but it is believed to interact with specific biological targets in a selective manner. Studies have shown that the compound has the ability to modulate various cellular pathways, including those involved in cell growth, differentiation, and apoptosis. It is also believed to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that the compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] for lab experiments is its high level of selectivity and specificity. The compound has been shown to interact with specific biological targets in a predictable manner, which makes it a useful tool for studying cellular pathways and mechanisms. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its availability for certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French]. One area of interest is in the development of new drugs based on the compound's chemical structure and mechanism of action. Another potential direction is in the study of the compound's effects on various biological systems, including the immune system and the cardiovascular system. Additionally, further research may be needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Conclusion:
In conclusion, Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] is a synthetic compound with a unique chemical structure and potential applications in scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the compound's potential therapeutic applications and to develop new drugs based on its chemical structure and mechanism of action.
Synthesemethoden
The synthesis of Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] involves a series of chemical reactions that result in the formation of a complex organic molecule. The process typically involves the use of various reagents and solvents, as well as specialized equipment such as distillation columns and reaction vessels. The exact synthesis method may vary depending on the specific application of the compound, but it generally involves the combination of several precursor molecules to form the final product.
Wissenschaftliche Forschungsanwendungen
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is in the field of drug discovery, where the compound has shown promise as a potential lead compound for the development of new drugs. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
146862-51-3 |
|---|---|
Produktname |
Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aSR,7aSR) [French] |
Molekularformel |
C27H27NO2S |
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
2-(1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)-1-phenylethanone |
InChI |
InChI=1S/C27H27NO2S/c29-25(21-10-4-1-5-11-21)19-28-18-24-26(20-28)31(30)17-16-27(24,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24,26H,16-20H2 |
InChI-Schlüssel |
PHVTXYKPNZSAQQ-UHFFFAOYSA-N |
SMILES |
C1CS(=O)C2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1CS(=O)C2CN(CC2C1(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5 |
Synonyme |
2-(2-oxo-5,5-diphenyl-2$l^{4}-thia-8-azabicyclo[4.3.0]non-8-yl)-1-phen yl-ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



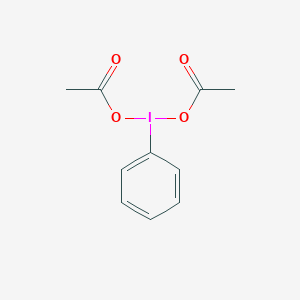


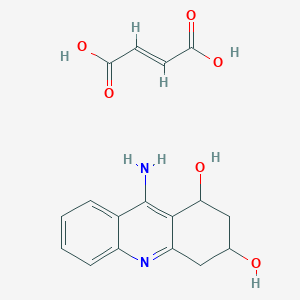
![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)
